molecular formula C14H10N4O B2368963 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1448034-94-3

3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

Cat. No.: B2368963
CAS No.: 1448034-94-3
M. Wt: 250.261
InChI Key: WISFZXQJHQHMHB-UHFFFAOYSA-N
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Description

3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a chemical compound of high interest in medicinal chemistry and oncology research, designed for professional laboratory use. Its structure is based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, which is recognized as a privileged structure in the design of potent kinase inhibitors . This scaffold serves as a core template in drug discovery, particularly for targeting key proteins involved in the DNA Damage Response (DDR) pathway, such as the Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a critical regulator that senses replication stress, and its inhibition has emerged as a promising strategy for cancer therapy, often through synthetic lethality approaches in specific genetic backgrounds . Researchers utilize derivatives of this core structure to develop small molecule inhibitors that can disrupt crucial cellular signaling pathways in cancer cells. The benzonitrile moiety incorporated into this specific compound is a common pharmacophore that can enhance binding affinity and selectivity towards enzyme active sites. While the precise biological activity and potency of this exact molecule require empirical determination, compounds sharing this core structure have demonstrated significant anti-tumor activity in preclinical studies by effectively reducing the phosphorylation levels of ATR and its downstream signaling targets . This product is intended for research applications only, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c15-5-10-2-1-3-11(4-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISFZXQJHQHMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the cyclization of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic or basic conditions can yield the desired pyrrolo[3,4-d]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its biological effects. The compound’s structure allows it to bind to the active sites of these targets, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolo-Pyrimidine Cores

(a) 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile ()
  • Core Structure : Shares the pyrrolo[3,4-d]pyrimidine backbone.
  • Substituents: A benzyl group at position 6 and a cyano group at position 2.
  • Key Differences : The target compound has a carbonyl-linked benzonitrile at position 6 instead of a benzyl group. This substitution alters electronic properties, enhancing electron-withdrawing effects and conjugation length.
  • Molecular Formula : C₁₄H₁₂N₄ () vs. inferred C₁₅H₁₁N₃O for the target compound.
(b) 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione ()
  • Core Structure : Pyrrolo[3,4-b]pyridine with two ketone groups.
  • Substituents : Benzyl group at position 5.
  • Key Differences : The absence of a pyrimidine ring and nitrile group reduces electron deficiency compared to the target compound.

Heterocyclic Analogues with Cyano Groups

(a) (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11b, )
  • Core Structure : Thiazolo[3,2-a]pyrimidine.
  • Substituents: 4-cyanobenzylidene at position 2 and a cyano group at position 6.
  • Key Differences : The thiazolo ring introduces sulfur, which may enhance polarizability compared to the pyrrolo-pyrimidine core. The benzylidene linkage (C=CH) vs. carbonyl (C=O) in the target compound alters electronic conjugation .
  • Molecular Formula : C₂₂H₁₇N₃O₃S () vs. simpler C₁₅H₁₁N₃O for the target.
(b) Pyrazole-Triazine Derivatives ()
  • Core Structure : Pyrazole fused with triazine or tetrazine rings.
  • Substituents: Cyano groups and aromatic azo linkages.
  • Key Differences : These compounds lack the pyrrolo-pyrimidine core but share nitrile functionalities. Their applications are likely skewed toward dyes or coordination chemistry due to azo groups .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula IR (CN, cm⁻¹) Applications
Target Compound Pyrrolo[3,4-d]pyrimidine 6-carbonyl-benzonitrile C₁₅H₁₁N₃O* ~2220† OLEDs, Pharmaceuticals
6-Benzyl-pyrrolo[3,4-d]pyrimidine-2-carbonitrile Pyrrolo[3,4-d]pyrimidine 6-benzyl, 2-cyano C₁₄H₁₂N₄ - Pharmaceutical research
Compound 11b () Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene, 6-cyano C₂₂H₁₇N₃O₃S 2,209 Not specified
Pyrazole-triazine derivatives () Pyrazole-triazine Cyano, azo groups Varies ~2,200 Dyes, Coordination chemistry
OLED Patent Compound () Phenoxazine-carbazole 4-benzonitrile C₃₀H₂₀N₄O - TADF-OLEDs

*Inferred; †Typical CN stretch range: 2,200–2,250 cm⁻¹ .

Research Findings and Implications

  • Synthetic Challenges : The carbonyl-benzonitrile linkage may require precise coupling conditions, unlike the benzylidene groups in .
  • Thermal Stability : Pyrrolo-pyrimidine cores () are thermally robust, favoring applications in high-performance materials over pyrazole-triazines ().

Biological Activity

The compound 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a derivative of pyrrolo[3,4-d]pyrimidine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Structure

The chemical structure of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile can be represented as follows:

  • Molecular Formula: C₁₄H₁₂N₄O
  • Molecular Weight: 240.27 g/mol

Physical Properties

  • Solubility: Soluble in organic solvents like DMSO.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Anticancer Activity

Recent studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds related to this structure have been evaluated for their ability to inhibit various tyrosine kinases, which are critical in cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of several pyrrolo[3,4-d]pyrimidine derivatives against different cancer cell lines. The results indicated that certain derivatives showed IC₅₀ values ranging from 29 to 59 µM against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer). Notably, one derivative exhibited an IC₅₀ value comparable to the FDA-approved multi-kinase inhibitor sunitinib, indicating potential for further development as an anticancer agent .

Mechanistic Insights

The mechanism of action for these compounds often involves:

  • Induction of Apoptosis: Compounds have been shown to increase pro-apoptotic proteins like caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest: Many derivatives cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Kinase Inhibition

The compound has been reported to target multiple kinases, including:

  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
  • CDK2 (Cyclin-dependent kinase 2)

The binding affinity and inhibition potency against these targets suggest that this compound could serve as a multi-targeted therapy for cancers driven by these pathways .

Table 1: Biological Activity of Pyrrolo[3,4-d]pyrimidine Derivatives

Compound IDCell LineIC₅₀ (µM)Mechanism of Action
5eMCF-729Apoptosis induction
5kHepG240Tyrosine kinase inhibition
5hHeLa59Cell cycle arrest
SunitinibVarious261Multi-target kinase inhibitor

Q & A

Q. What are the key considerations for synthesizing 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile in a laboratory setting?

Synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolo[3,4-d]pyrimidine core followed by functionalization. Critical factors include:

  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the benzonitrile moiety .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature control : Step-specific temperatures (e.g., reflux for cyclization, room temperature for nitrile group introduction) to minimize side products .
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity .

Example Synthesis Protocol :

StepReagents/ConditionsPurposeYield
1Pd(OAc)₂, K₂CO₃, DMF, 80°CCore structure formation60-70%
2KMnO₄ in H₂O/THF, 50°COxidation of intermediates85%
3LiAlH₄, Et₂O, 0°CReduction of carbonyl group75%

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., benzonitrile proton absence at ~7.5 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the pyrrolo[3,4-d]pyrimidine core .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 279.0984) .
  • IR Spectroscopy : Identifies nitrile stretches (~2220 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism as a kinase inhibitor?

  • Target Selection : Prioritize kinases with structural homology to ATR or ATM kinases, as pyrrolo[3,4-d]pyrimidines are known ATR inhibitors .
  • Assay Design :
  • Biochemical Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cellular Assays : Monitor phosphorylation of downstream targets (e.g., CHK1) via Western blot in cancer cell lines .
    • Structural Analysis : Co-crystallize the compound with target kinases to identify binding interactions (e.g., hydrogen bonding with hinge region residues) .

Q. How should discrepancies in biological activity data between pyrrolo[3,4-d]pyrimidine derivatives be analyzed?

  • Structural Comparison : Use computational tools (e.g., molecular docking) to assess how substituents (e.g., benzonitrile vs. trifluoromethyl groups) alter binding affinity .
  • Data Normalization : Account for variations in assay conditions (e.g., ATP concentration, cell line genetic background) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing kinase selectivity) .

Example Bioactivity Comparison :

DerivativeTarget KinaseIC₅₀ (nM)Structural Feature
Compound AATR12 ± 2Benzonitrile
Compound BATM450 ± 50Trifluoromethyl

Methodological Guidance for Data Contradictions

Q. What strategies mitigate conflicting results in solubility and stability studies?

  • Controlled Conditions : Standardize solvent systems (e.g., DMSO stock concentration ≤10 mM) and pH (e.g., PBS pH 7.4) to prevent aggregation .
  • Accelerated Stability Testing : Use HPLC to monitor degradation under stress (e.g., 40°C/75% RH for 4 weeks) .
  • Cross-Validation : Compare data across orthogonal methods (e.g., NMR for purity vs. LC-MS for degradation products) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritation (H335) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Tables for Key Data

Q. Table 1: Synthetic Route Comparison

MethodCatalystSolventYield (%)Purity (%)
APd(OAc)₂DMF6597
BCuIACN5092

Q. Table 2: Kinase Inhibition Selectivity

KinaseIC₅₀ (nM)Selectivity Ratio (vs. ATR)
ATR121.0
ATM45037.5
DNA-PK>1000>83.3

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